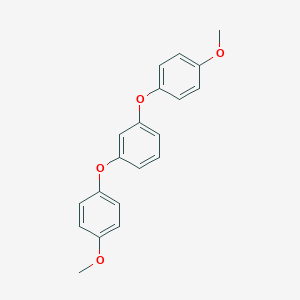

1,3-Bis(4-methoxyphenoxy)benzene

描述

属性

IUPAC Name |

1,3-bis(4-methoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-21-15-6-10-17(11-7-15)23-19-4-3-5-20(14-19)24-18-12-8-16(22-2)9-13-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYVNCRQIHDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348025 | |

| Record name | 1,3-Bis(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13118-91-7 | |

| Record name | 1,3-Bis(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

-

Substrates : Resorcinol (1,3-dihydroxybenzene) and 4-methoxybromobenzene.

-

Base : K₂CO₃ or cesium carbonate (Cs₂CO₃) to enhance nucleophilicity.

-

Solvent : DMF at reflux (150–160°C) for 12–24 hours.

The reaction proceeds via a two-step mechanism:

-

Deprotonation of resorcinol by the base to form a resonance-stabilized phenoxide.

-

Nucleophilic attack on the activated aryl halide (4-methoxybromobenzene), facilitated by the electron-withdrawing methoxy group’s para-directing effect.

Key Challenges :

-

Limited reactivity of aryl bromides necessitates elevated temperatures.

-

Competing side reactions, such as oxidative coupling, may reduce yields.

Ullmann-Type Coupling Using Copper Catalysts

Ullmann coupling provides an alternative route for constructing the diaryl ether backbone. This method utilizes copper(I) iodide (CuI) as a catalyst to mediate the coupling between resorcinol and 4-methoxyiodobenzene under milder conditions compared to SNAr.

Protocol and Efficiency

-

Catalyst : CuI (10 mol%) with a coordinating ligand (e.g., 1,10-phenanthroline).

-

Base : Cs₂CO₃ in DMSO at 100–120°C for 6–12 hours.

Advantages :

-

Tolerates electron-rich aryl halides, avoiding the need for strongly electron-withdrawing groups.

-

Shorter reaction times due to catalytic acceleration.

Limitations :

-

Requires stoichiometric amounts of copper, complicating purification.

-

Sensitivity to moisture and oxygen necessitates inert atmospheres.

Reduction of Nitro Precursors

A less common but viable approach involves the reduction of nitro intermediates. For example, 1,3-bis(4-nitrophenoxy)benzene can be synthesized via SNAr and subsequently reduced to the corresponding amine, followed by methylation to introduce methoxy groups.

Stepwise Synthesis

-

Nitration : React resorcinol with 4-nitrofluorobenzene in DMF/K₂CO₃ to form 1,3-bis(4-nitrophenoxy)benzene.

-

Reduction : Catalytic hydrogenation with palladium on carbon (Pd/C) in methanol under H₂ atmosphere converts nitro groups to amines.

-

Methylation : Treat the diamine with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O) to yield the final product.

Yield :

Drawbacks :

-

Multi-step synthesis reduces overall efficiency.

-

Handling nitro compounds and methylation agents introduces safety concerns.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃, 150°C, 24h | 70–85 | High yield; simple setup | Requires activated aryl halides |

| Ullmann Coupling | DMSO, CuI, 120°C, 6h | 60–75 | Broad substrate scope | Copper residue removal required |

| Nitro Reduction | Multi-step, Pd/C, H₂, CH₃I | 40–50* | Versatile for derivatives | Low overall yield; complex workflow |

*Cumulative yield across three steps.

化学反应分析

Oxidation Reactions

This compound undergoes oxidation to form quinones under strong oxidizing conditions. Key reagents include:

-

Potassium permanganate (KMnO₄)

-

Chromium trioxide (CrO₃)

Mechanism :

The methoxy groups activate the aromatic rings toward electrophilic attack, facilitating oxidation at para positions relative to the ether linkages.

Products :

| Reagent | Major Product | Notes | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Quinone derivatives | Requires elevated temperatures | |

| CrO₃ | Similar quinones | Faster reaction kinetics |

Reduction Reactions

Reductive cleavage of ether bonds or methoxy groups is achievable with:

-

Lithium aluminum hydride (LiAlH₄)

-

Sodium borohydride (NaBH₄)

Example :

Reduction of 1,3-bis(4-methoxyphenoxy)benzene derivatives yields hydroquinones, though direct data for this specific compound is limited. Related systems show:

Substitution Reactions

The compound participates in nucleophilic and electrophilic aromatic substitution.

Nucleophilic Substitution

-

Base : K₂CO₃

-

Solvent : DMSO or DMF

Application :

Used in synthesizing the parent compound via reaction between 1,3-dihydroxybenzene and 4-methoxyphenol.

Electrophilic Substitution

Methoxy groups direct incoming electrophiles to para/ortho positions, enabling nitration or halogenation.

Demethylation Reactions

Methoxy groups can be cleaved to hydroxyl groups using:

-

Hydrobromic acid (HBr) in acetic acid

Case Study :

Demethylation of 1,3-bis(3-methoxyphenoxy)benzene (structural analog) under reflux with HBr/acetic acid yielded 1,3-bis(3-hydroxyphenoxy)benzene in 93% yield . This suggests analogous reactivity for the 4-methoxy isomer.

Conditions :

| Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 48% HBr + AcOH | Reflux | 5 hrs | 93% |

Comparative Reactivity

The 4-methoxy isomer exhibits distinct reactivity compared to analogs:

| Compound | Key Reaction | Notes |

|---|---|---|

| This compound | Oxidation to quinones | Higher solubility in organics |

| 1,3-Bis(4-hydroxyphenoxy)benzene | Electrophilic sulfonation | Enhanced polarity |

科学研究应用

1,3-Bis(4-methoxyphenoxy)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Materials Science: This compound is utilized in the development of advanced materials, including plastics, adhesives, and coatings.

Biology and Medicine: Research has explored its potential biological activities, such as anti-tumor and anti-inflammatory effects.

作用机制

The mechanism of action of 1,3-Bis(4-methoxyphenoxy)benzene involves its interaction with molecular targets and pathways in biological systems.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,3-bis(4-methoxyphenoxy)benzene, highlighting differences in functional groups, properties, and applications:

Key Insights:

Functional Group Impact: Methoxy Groups: Provide steric bulk and moderate electron-donating effects, enhancing solubility in non-polar solvents compared to hydroxy analogs . Amino Groups: Enable polymerization (e.g., polyimides) but increase reactivity and handling risks . Hydroxy Groups: Improve hydrogen bonding but reduce thermal stability due to possible dehydration .

Thermal and Chemical Stability :

- The methoxy derivative exhibits superior thermal stability (mp 84°C) compared to hydroxy analogs, which may degrade at lower temperatures .

- Fluorinated derivatives (e.g., 1,3-bis(4-fluorobenzoyl)benzene) show exceptional stability under harsh conditions .

Applications: this compound: Preferred for lab-scale synthesis and non-reactive intermediates. Amino Derivatives: Critical for high-temperature polymers in aerospace and electronics . Hydroxy Analogs: Limited to low-temperature applications (e.g., pharmaceuticals) due to thermal sensitivity.

Research Findings and Data Gaps

- Synthetic Routes: this compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution, while amino analogs require nitro reduction steps .

- Toxicity Data: Limited ecotoxicological data exist for most analogs, necessitating further studies on biodegradability and bioaccumulation .

生物活性

1,3-Bis(4-methoxyphenoxy)benzene, with the molecular formula CHO and a molecular weight of 322.36 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its two methoxy groups attached to phenyl rings, which influence its solubility and reactivity. The compound can be synthesized through nucleophilic aromatic substitution reactions, typically involving 1,3-dihydroxybenzene and 4-methoxyphenol in the presence of a base.

Antitumor Effects

Research indicates that this compound exhibits anti-tumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been studied for its anti-inflammatory activities. It has been shown to reduce the production of pro-inflammatory cytokines in various models, indicating its potential utility in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate signaling pathways related to cell proliferation and apoptosis. For example, it may inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

Study on Anticancer Activity

A pivotal study investigated the anticancer properties of this compound using both in vitro and in vivo models. The results indicated that treatment with the compound led to a reduction in tumor size in xenograft models of breast cancer. The study concluded that the compound's ability to induce apoptosis in cancer cells was a key factor in its efficacy .

Study on Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory properties of this compound. Researchers found that it effectively inhibited the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This inhibition was associated with decreased levels of prostaglandin E2 (PGE2), further supporting its potential as an anti-inflammatory agent.

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling 1,3-bis(4-methoxyphenoxy)benzene in the laboratory?

- Methodological Answer :

- Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact, which may cause irritation .

- Ensure proper ventilation to minimize inhalation risks; employ P95 respirators for minor exposures and OV/AG/P99 respirators for higher concentrations .

- Avoid dust formation during handling by using wet methods or closed systems. Store in dry, room-temperature conditions away from oxidizers .

Q. How can researchers confirm the purity of synthesized this compound?

- Methodological Answer :

- Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity assessment. specifies >98.0% GC purity as a benchmark.

- Melting point analysis (reported as 84°C in ) can serve as a preliminary check. Deviations >1–2°C suggest impurities.

- Spectroscopic techniques (e.g., NMR, FT-IR) validate structural integrity by comparing peaks to reference data (e.g., methoxy groups at ~3.8 ppm in H NMR) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to achieve high yields?

- Methodological Answer :

- Reaction Design : Adapt methodologies from analogous compounds (e.g., ’s reflux method using glacial acetic acid as a catalyst). Replace substrates with 4-methoxyphenol and 1,3-dihalobenzene.

- Catalysis : Use Pd-based catalysts (e.g., Pd(PPh)) for Ullmann-type coupling, which enhances regioselectivity and reduces side reactions .

- Workup : Employ column chromatography with silica gel and ethyl acetate/hexane gradients for purification. Monitor fractions via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .

Q. How can crystallographic data resolve contradictions in reported structural properties of derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL ( ) refines structures, resolving ambiguities in bond angles or torsion angles.

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries. For example, discrepancies in dihedral angles between methoxy groups can indicate conformational flexibility .

- Advanced Tools : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts), clarifying packing motifs .

Q. What experimental approaches assess the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC against S. aureus and E. coli). Use MTT assays for cytotoxicity screening (e.g., IC values in cancer cell lines) .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II or β-tubulin. Validate with enzyme inhibition assays .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing methoxy with hydroxy groups) and compare bioactivity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported acute toxicity data for this compound?

- Methodological Answer :

- Source Evaluation : Compare hazard classifications across databases. classifies oral toxicity as Category 4 (H302), while notes limited acute toxicity data.

- Experimental Reassessment : Conduct OECD 423 acute oral toxicity tests in rodents. Dose at 300–2000 mg/kg and monitor mortality, organ damage, and behavioral changes over 14 days .

- Statistical Validation : Apply Fisher’s exact test to determine if mortality rates differ significantly between studies. Adjust safety protocols if new data contradict prior reports .

Application-Oriented Questions

Q. How can this compound be integrated into polymer research for advanced materials?

- Methodological Answer :

- Polymer Synthesis : Use this compound as a monomer in polyetherketones (PEK) via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., KCO, NMP solvent, 180°C) for high molecular weight .

- Property Tuning : Introduce sulfonic acid groups post-polymerization to enhance hydrophilicity for proton-exchange membranes .

- Characterization : Analyze thermal stability via TGA (decomposition >300°C expected) and mechanical properties with DMA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。